2-Isopropenylaniline

Catalog No.
S704887
CAS No.
52562-19-3
M.F
C9H11N
M. Wt
133.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isopropenylaniline

CAS Number

52562-19-3

Product Name

2-Isopropenylaniline

IUPAC Name

2-prop-1-en-2-ylaniline

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C9H11N/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1,10H2,2H3

InChI Key

HEDYZFYQYPWWCC-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC=CC=C1N

Canonical SMILES

CC(=C)C1=CC=CC=C1N

The exact mass of the compound 2-Isopropenylaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76548. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Isopropenylaniline (CAS 52562-19-3) is a bifunctional ortho-substituted aniline featuring both a primary amine and a 1,1-disubstituted alkene (isopropenyl group). This specific structural arrangement makes it a highly privileged building block for the synthesis of nitrogen-containing heterocycles, particularly indoles, indolines, and quinolines[1]. In procurement and process chemistry, its value lies in the precise positioning of the isopropenyl methyl group, which stabilizes key reaction intermediates—such as carbon radicals or carbocations—during cyclization cascades. This stabilization enables reaction pathways and yields that are completely inaccessible with simpler analogs like 2-vinylaniline or unsubstituted aniline [2].

Substituting 2-isopropenylaniline with its closest structural analog, 2-vinylaniline, frequently results in catastrophic yield drops or complete reaction failure in advanced cyclization protocols [1]. The absence of the methyl group on the alkene in 2-vinylaniline destabilizes critical radical or cationic intermediates formed during oxidative or transition-metal-catalyzed ring closures[2]. Consequently, processes optimized for 2-isopropenylaniline—such as aerobic copper-catalyzed indole syntheses or carbocatalytic quinoline cascades—will suffer from poor conversion, altered regioselectivity, or the formation of uncharacterized side products if a less substituted alkene is procured.

Yield Superiority in Carbocatalytic Cascade Synthesis of Quinolines

In the metal-free, carbocatalytic cascade synthesis of polysubstituted quinolines using oxidized activated carbon (oAC) under an oxygen atmosphere, the substitution pattern of the alkene is critical. When 2-isopropenylaniline is reacted with benzaldehyde, it efficiently undergoes the cascade sequence to deliver 2-phenyl-4-methylquinoline in an 85% yield[1]. In stark contrast, subjecting 2-vinylaniline to the exact same optimized conditions yields only 18% of the corresponding 2-phenylquinoline [1].

Evidence DimensionProduct yield in carbocatalytic cascade cyclization
Target Compound Data85% yield (using 2-isopropenylaniline)
Comparator Or Baseline18% yield (using 2-vinylaniline)
Quantified Difference4.7-fold increase in product yield
ConditionsOxidized activated carbon (oAC) catalyst, O2 atmosphere, 150 °C

Demonstrates that the isopropenyl methyl group is essential for achieving commercially viable yields in sustainable, metal-free quinoline manufacturing.

Reactivity in Copper-Catalyzed Aerobic Indole Synthesis

For the synthesis of N-sulfonyl and N-aryl indoles via copper-catalyzed aerobic oxidative cyclization, the stability of the intermediate carbon radical dictates the reaction's success. 2-Isopropenylaniline derivatives (featuring a 1,1-disubstituted alkene) readily accept amidyl radicals, providing moderate to good yields (e.g., 71-73% for N-tosyl derivatives)[1]. Conversely, less substituted alkenes such as N-tosyl-2-vinylaniline are completely unreactive under these conditions, and other N-aryl-2-vinylaniline derivatives show significantly reduced conversion (e.g., 55% vs 81-85% for the isopropenyl analogs)[1].

Evidence DimensionReactivity and isolated yield in Cu-catalyzed oxidative cyclization
Target Compound Data71-85% yield (highly reactive)
Comparator Or BaselineUnreactive to 55% yield (N-tosyl-2-vinylaniline is unreactive)
Quantified DifferenceTransition from complete reaction failure to >70% yield
ConditionsCu(2-ethylhexanoate)2 (15-20 mol%), TEMPO, O2 (1 atm)

Proves that 2-isopropenylaniline is a mandatory precursor for specific aerobic oxidative cyclizations where standard vinylanilines fail to propagate the radical mechanism.

Absolute Selectivity in Ruthenium-Catalyzed Hydroamination

The unique steric and electronic profile of 2-isopropenylaniline fundamentally alters its reaction pathway with terminal alkynes compared to typical arylamines. When reacted with phenylacetylene under Ruthenium catalysis, 2-isopropenylaniline exclusively yields the hydroamination product without any conversion to the ortho-C-H insertion/cyclization product, even after prolonged heating at 95 °C for 48 hours [1]. This absolute selectivity confirms its utility as a stable hydroamination substrate that resists unwanted secondary cyclizations [1].

Evidence DimensionReaction pathway selectivity
Target Compound Data100% selectivity for hydroamination (no cyclization)
Comparator Or BaselineStandard arylamines (undergo sequential C-H activation/cyclization)
Quantified DifferenceComplete arrest of the cyclization pathway
ConditionsRu3(CO)12 catalyst, phenylacetylene, 95 °C, 48 h

Allows chemists to isolate stable hydroamination intermediates without the risk of spontaneous or catalyzed over-reaction to indoles or quinolines.

Precursor for Polysubstituted Quinolines

Ideal for metal-free, carbocatalyzed cascade reactions where the isopropenyl group guarantees high-yield ring closure, outperforming standard vinylanilines by nearly 5-fold in yield [1].

Aerobic Synthesis of Substituted Indoles

The preferred substrate for copper-catalyzed oxidative cyclizations, as the 1,1-disubstituted alkene stabilizes critical radical intermediates that fail to form with less substituted analogs [2].

Mechanistic Probing in Organometallic Catalysis

Used as a selective hydroamination substrate to isolate specific intermediates, leveraging its resistance to secondary C-H activation/cyclization pathways under Ruthenium catalysis [3].

Synthesis of Complex Polyheterocycles

Serves as a reliable bifunctional building block for constructing advanced materials, including metal-free near-infrared (NIR) absorption dyes (e.g., isoindolo[2,1-a]quinolines), where precise ortho-positioning is required [4].

XLogP3

2.6

UNII

Y32C4K1M5V

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52562-19-3

Wikipedia

Benzenamine, 2-(1-methylethenyl)-

General Manufacturing Information

Benzenamine, 2-(1-methylethenyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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